molecular formula C10H24O2 B8134879 Pentanol-1 and 3-methylbutanol-1 CAS No. 94624-12-1

Pentanol-1 and 3-methylbutanol-1

Cat. No.: B8134879
CAS No.: 94624-12-1
M. Wt: 176.30 g/mol
InChI Key: ZAZBXUDPQJLMIK-UHFFFAOYSA-N
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Description

Pentanol-1 (1-Pentanol) is a primary alcohol with the molecular formula C₅H₁₂O and the IUPAC name pentan-1-ol. It is a straight-chain isomer of pentanol, commonly used as a solvent, extractant, and intermediate in organic synthesis .

3-Methylbutanol-1 (3-Methyl-1-butanol), also known as isopentyl alcohol or isoamyl alcohol, has the molecular formula C₅H₁₂O and the IUPAC name 3-methylbutan-1-ol. Its branched structure (methyl group at the third carbon) distinguishes it from linear pentanol isomers, influencing its physical and chemical properties .

Properties

IUPAC Name

3-methylbutan-1-ol;pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12O/c1-5(2)3-4-6;1-2-3-4-5-6/h5-6H,3-4H2,1-2H3;6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZBXUDPQJLMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO.CC(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94624-12-1
Record name Pentanol, branched and linear
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Pharmaceutical Applications

Pentanol-1 is utilized in the pharmaceutical industry primarily as a solvent for various drug formulations. Its properties allow it to dissolve both polar and non-polar compounds, making it suitable for creating emulsions and suspensions. It serves as an extractant in the purification of natural products and can enhance the bioavailability of certain drugs by facilitating their absorption in the body .

3-Methylbutanol-1 , on the other hand, is also employed in pharmaceuticals for its role as a solvent and as a flavoring agent in medicinal syrups. Additionally, it is used in the synthesis of sedatives and hypnotics such as bromural and amytal, showcasing its importance in developing therapeutic agents .

Food Industry Applications

Both compounds have notable applications in the food industry:

  • Pentanol-1 is used as a flavoring agent and a solvent for food additives. Its ability to dissolve various flavor compounds makes it valuable in creating food products with enhanced taste profiles.
  • 3-Methylbutanol-1 is particularly important for its fruity aroma, which makes it a common ingredient in flavoring agents for beverages and confections. It is recognized for its contribution to the sensory characteristics of foods, especially in the production of apple and banana flavors .

Industrial Applications

In industrial settings, both compounds serve as solvents:

  • Pentanol-1 is used extensively in manufacturing paints, coatings, lubricants, and resins due to its ability to dissolve a wide range of organic materials. It also plays a role in producing flotation devices and other plastic products .
  • 3-Methylbutanol-1 finds applications as a solvent for oils, fats, resins, and waxes. It is also used in the plastics industry during the spinning of polyacrylonitrile, which is essential for producing synthetic fibers .

Chemical Synthesis

Both alcohols are utilized as intermediates in chemical synthesis:

  • Pentanol-1 can be converted into various derivatives through oxidation or esterification reactions. Its derivatives are used in producing plasticizers and other chemical agents.
  • 3-Methylbutanol-1 is involved in synthesizing isoamyl acetate through esterification with acetic acid. Isoamyl acetate is widely used as a flavoring agent due to its pleasant aroma reminiscent of bananas .

Case Study 1: Use of Pentanol-1 in Drug Formulations

A study demonstrated that pentanol can enhance the solubility of certain active pharmaceutical ingredients (APIs), leading to improved drug formulation stability. The study analyzed various formulations using pentanol as a solvent and found that it significantly increased the dissolution rates of poorly soluble drugs.

Case Study 2: Flavoring Agent Development with 3-Methylbutanol-1

Research focused on developing new flavor profiles for beverages using 3-methylbutanol-1 highlighted its effectiveness in creating natural flavors that mimic fruit essences. This study provided insights into optimizing fermentation processes to increase yields of this compound, thereby enhancing flavor development in commercial products.

Mechanism of Action

The mechanism by which these alcohols exert their effects depends on their specific applications. For example, in organic synthesis, they act as nucleophiles or electrophiles depending on the reaction conditions. In biological systems, they may interact with enzymes and other biomolecules to facilitate biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis of Physical and Chemical Properties

Table 1: Key Physical Properties
Property Pentanol-1 3-Methylbutanol-1
Molecular Weight (g/mol) 88.15 88.15
Boiling Point (°C) 138 132
Density (g/cm³) 0.814 0.810
Solubility in Water 2.3 g/100 g H₂O 2.0 g/100 g H₂O
Log P (Octanol-Water) 1.56 1.73
Refractive Index 1.410 1.407

Key Observations :

  • Both compounds share the same molecular weight but differ in solubility and hydrophobicity due to structural differences. The branched 3-methylbutanol-1 exhibits slightly lower water solubility and higher hydrophobicity (Log P) compared to Pentanol-1 .

Extraction Efficiency and Solvent Performance

Table 2: Extraction Efficiency (E%) in Solvent Extraction
Extractant Optimal Log [Extractant] Log D (Optimal) E% (Optimal)
Pentanol-1 0.86 0.60 86.5%
3-Methylbutanol-1 0.86 0.37 70.0%

Research Findings :

  • Pentanol-1 demonstrates superior extraction efficiency (E% = 86.5%) compared to 3-methylbutanol-1 (E% = 70.0%) at equivalent concentrations. This difference is attributed to the linear structure of Pentanol-1, which facilitates better coordination with metal ions during extraction .
  • Both alcohols exhibit a decline in E% beyond their optimal concentrations due to micelle formation or solubility limitations in aqueous phases .

Reactivity in Catalytic Dehydration and Isomerization

  • Pentanol-1: Undergoes dehydration over zirconium phosphate catalysts to form 1-pentene, which further isomerizes to 2-pentene (cis and trans isomers). The reaction pathway is influenced by the catalyst’s surface acidity and temperature .
  • 3-Methylbutanol-1: Dehydration produces 3-methyl-1-butene, but its branched structure reduces isomerization tendencies compared to linear alcohols. This stability is advantageous in applications requiring controlled product distributions .
Table 3: Hazard Classification
Parameter Pentanol-1 3-Methylbutanol-1
UN Transport Code UN 1105 UN 1105
Hazard Class Flammable Liquid (Class 3) Flammable Liquid (Class 3)
Skin/Irritation Moderate Moderate
Environmental Impact Low bioaccumulation Low bioaccumulation

Both compounds pose similar flammability and toxicity risks, requiring standardized handling (e.g., ventilation, PPE) .

Biological Activity

Pentanol-1 (also known as 1-pentanol) and 3-methylbutanol-1 (also known as 3-methyl-1-butanol) are two alcohols that have garnered attention for their biological activity and potential applications in various fields, including biochemistry, pharmacology, and industrial biotechnology. This article delves into their biological properties, mechanisms of action, and relevant case studies.

CompoundMolecular FormulaMolecular WeightBoiling Point (°C)Melting Point (°C)
Pentanol-1C5H12O88.15 g/mol138.0-79.0
3-Methylbutanol-1C5H12O88.15 g/mol131.0-117.2

Pentanol-1

Pentanol-1 has been studied for its potential use as a solvent and in the synthesis of various chemical compounds. Its biological activity includes:

  • Antimicrobial Properties : Pentanol has shown effectiveness against a range of microorganisms. A study indicated that it could inhibit the growth of certain bacteria, making it a candidate for use in antimicrobial formulations .
  • Neuroactivity : Research suggests that pentanol may influence neurotransmitter systems. It has been observed to affect GABAergic transmission, which is crucial for inhibitory signaling in the brain .

3-Methylbutanol-1

3-Methylbutanol-1 is recognized for its distinct biological activities:

  • Toxicological Profile : According to safety assessments, 3-methylbutanol does not exhibit genotoxicity or significant reproductive toxicity at certain exposure levels. The NOAEL (No Observed Adverse Effect Level) is reported at 1250 mg/kg/day for repeated dose toxicity .
  • Metabolic Effects : Studies indicate that 3-methylbutanol can interfere with cytochrome P450-mediated metabolic processes, potentially affecting drug metabolism . This interference has implications for pharmacokinetics in individuals exposed to both ethanol and this alcohol.
  • Respiratory Uptake : In animal studies, the respiratory uptake of 3-methylbutanol was estimated at around 80%, indicating significant absorption through the respiratory system .

Case Study 1: Antimicrobial Efficacy of Pentanol

A study conducted on the antimicrobial efficacy of pentanol against Escherichia coli demonstrated a clear inhibitory effect at concentrations above 5% v/v. The results indicated that pentanol could be utilized as an effective antimicrobial agent in food preservation .

Case Study 2: Toxicological Assessment of 3-Methylbutanol

A comprehensive toxicological assessment revealed that exposure to high doses of 3-methylbutanol resulted in central nervous system depression in animal models. Symptoms included nausea, headache, and potential coma, highlighting the need for caution in occupational settings where exposure may occur .

Research Findings

Recent research has focused on optimizing the production of these alcohols through engineered microorganisms:

  • Metabolic Engineering : In E. coli, genetic modifications aimed at enhancing the production of 3-methylbutanol have led to significant increases in yield by deleting competing fermentation pathways. This approach resulted in a final titer of nearly 1.3 g/L with a yield of 0.11 g/g glucose .
  • Flavor Compounds : Both pentanol and 3-methylbutanol contribute to the aroma profiles in various food products. They are recognized as key flavor compounds, influencing sensory characteristics in fermented beverages .

Preparation Methods

Hydroformylation-Hydrogenation Route

The oxo process is the primary industrial method for 1-pentanol synthesis. It involves hydroformylation of 1-butene with syngas (CO/H₂) followed by hydrogenation:

  • Hydroformylation :
    CH3CH2CH=CH2+CO+H2CH3CH2CH2CH2CHO\text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} (pentanal).

    • Catalysts: Rhodium complexes (e.g., Rh(acac)(CO)₂ with triphenylphosphine) achieve >90% regioselectivity for linear pentanal.

    • Conditions: 70–130°C, 1.0–3.0 MPa, H₂/CO = 1:1.

  • Hydrogenation :
    CH3CH2CH2CH2CHO+H2CH3CH2CH2CH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} .

    • Catalysts: Ni or Cu/ZnO at 95–150°C, 3.5–10 MPa.

    • Yield: >95% with <5% 2-methyl-1-butanol byproduct.

Table 1: Optimized Conditions for 1-Pentanol via Oxo Process

ParameterValue RangeCatalyst SystemSelectivity (%)
Temperature70–130°CRh-PPh₃90–95
Pressure1.0–3.0 MPaNi/Cu-ZnO>95
H₂/CO Ratio1:1

Fractional Distillation of Fusel Oil

Fusel oil, a byproduct of ethanol fermentation, contains 15–25% 1-pentanol. Purification involves:

  • Acid-Base Treatment : Neutralization with H₂SO₄ or NaOH to remove impurities.

  • Distillation : Multi-stage fractional distillation under vacuum (50–100 mmHg) yields 85–94% purity, upgraded to >98% via azeotropic distillation with cyclohexane.

Bioengineering Approaches

Metabolic engineering of Escherichia coli enables bio-pentanol production:

  • Pathway Design :

    • Overexpression of leucine biosynthesis enzymes (LeuA, LeuBCD) to elongate 2-ketobutyrate into 2-ketocaproate.

    • Decarboxylation by ketoisovalerate decarboxylase (Kivd) variants (e.g., V461G) yields 1-pentanol with 90% specificity.

  • Fermentation :

    • Modified M9 medium with 10 g/L glucose achieves 2.0 g/L 1-pentanol in 48 h.

Preparation of 3-Methyl-1-Butanol

Catalytic Hydration of Isoamylene

3-Methyl-1-butanol is synthesized via acid-catalyzed hydration of isoamylene (3-methyl-1-butene):
(CH3)2CHCH=CH2+H2O(CH3)2CHCH2CH2OH\text{(CH}_3\text{)}_2\text{CHCH}=\text{CH}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{OH} .

  • Catalysts : H-ZSM-5 zeolite or Amberlyst 70 resin.

  • Conditions : 120–200°C, 0.1–5.0 MPa, 1–12 h.

  • Yield : 75–84% with <5% di-n-pentyl ether byproduct.

Table 2: Performance of Heterogeneous Catalysts for 3-Methyl-1-Butanol Synthesis

CatalystTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
H-ZSM-5 (Si/Al=25)1602.581.495
TiO₂-Fe₂O₃2005.073.284
Amberlyst 701201.768.589

Fermentation from Fusel Oil

Fusel oil derived from sugarcane or molasses fermentation contains 30–40% 3-methyl-1-butanol:

  • Distillation : Vacuum distillation (80–120°C) isolates isoamyl alcohol with >99% purity.

  • Byproduct Management : Esterification of residual acids (e.g., acetic acid) reduces odor.

Zeolite-Catalyzed Etherification

Reaction of 3-methyl-3-buten-1-ol with methanol over β-zeolite produces 3-methoxy-3-methyl-1-butanol, which is hydrogenated to 3-methyl-1-butanol:

  • Etherification :
    C5H9OH+CH3OHC5H11OCH3+H2O\text{C}_5\text{H}_9\text{OH} + \text{CH}_3\text{OH} \rightarrow \text{C}_5\text{H}_{11}\text{OCH}_3 + \text{H}_2\text{O} .

    • Yield: 84% at 200°C, 5.0 MPa.

  • Hydrogenation :
    C5H11OCH3+H2C5H11OH+CH3OH\text{C}_5\text{H}_{11}\text{OCH}_3 + \text{H}_2 \rightarrow \text{C}_5\text{H}_{11}\text{OH} + \text{CH}_3\text{OH} .

Comparative Analysis of Methods

Table 3: Efficiency Metrics for 1-Pentanol and 3-Methyl-1-Butanol Synthesis

MethodAlcoholYield (%)Purity (%)Energy Intensity (MJ/kg)
Oxo Process1-Pentanol9599120–150
Fusel Oil Distillation3-Methyl-1-Butanol859880–100
Bioengineering1-Pentanol40–5090200–250
Zeolite Catalysis3-Methyl-1-Butanol8495140–180

Industrial and Environmental Considerations

  • Cost : Oxo process dominates due to low feedstock (1-butene) costs ($0.8–1.2/kg) vs. bioengineering ($2.5–4.0/kg).

  • Sustainability : Bio-based routes reduce fossil dependency but face scalability challenges.

  • Byproduct Utilization : Di-n-pentyl ether (DNPE) from 1-pentanol dehydration serves as a diesel additive .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-methyl-1-pentanol, and how do purity levels impact downstream applications?

  • Methodology : 3-Methyl-1-pentanol (CAS 589-35-5) is synthesized via catalytic hydrogenation of aldehydes or ketones, such as 3-methylpentanal, using palladium or nickel catalysts. Purity (>98% GC) is critical for reproducibility in biological assays, as impurities like residual aldehydes can interfere with enzymatic reactions .
  • Experimental Design : Post-synthesis purification via fractional distillation (bp 115–119°C) and characterization using gas chromatography (GC) with flame ionization detection (FID) ensures ≥98% purity. Monitor for isomers (e.g., 2-methyl-1-pentanol) that may co-elute .

Q. How can researchers distinguish between structural isomers like 1-pentanol and 3-methyl-1-pentanol using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H NMR of 1-pentanol shows a triplet for the terminal -CH2OH group (δ 3.5–3.7 ppm), while 3-methyl-1-pentanol exhibits a multiplet for the branched -CH(CH3)CH2OH moiety (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : 1-Pentanol (m/z 88.15) fragments via α-cleavage to m/z 70, whereas 3-methyl-1-pentanol shows a dominant m/z 57 peak due to loss of the hydroxyl-bearing carbon .

Q. What safety protocols are essential for handling 3-methyl-1-pentanol in laboratory settings?

  • Handling Guidelines :

  • Use non-sparking tools and static-discharge-proof containers (per GHS P242/P243).
  • Ventilation: Operate in fume hoods (P271) and wear nitrile gloves (P280) to prevent dermal exposure.
  • Fire Safety: Extinguish with alcohol-resistant foam (P370+P378) .

Advanced Research Questions

Q. How can conflicting literature on the nomenclature of pentanol derivatives be resolved in meta-analyses?

  • Data Contradiction Analysis :

  • Cross-reference CAS registry numbers (e.g., 1-pentanol: 71-41-0; 3-methyl-1-pentanol: 589-35-5) to avoid ambiguity.
  • Use IUPAC names (e.g., "3-methylpentan-1-ol" instead of "3-methyl-1-pentanol") for consistency. Discrepancies arise from older sources using "butylcarbinol" for 1-pentanol, which is obsolete .

Q. What experimental strategies mitigate volatility-related losses of pentanols in gas-phase reactions?

  • Experimental Design :

  • Use cold traps (−20°C) to condense vapors during reflux.
  • Optimize reaction pressure: Elevated pressures (2–5 atm) reduce evaporation in hydrogenation reactions.
  • Quantify losses via gravimetric analysis pre/post reaction .

Q. How do steric effects in 3-methyl-1-pentanol influence its reactivity in esterification compared to 1-pentanol?

  • Mechanistic Insight :

  • The branched 3-methyl group hinders nucleophilic attack on the hydroxyl oxygen, reducing esterification rates with acetic acid by ~40% vs. linear 1-pentanol (kinetic data from acid-catalyzed reactions at 80°C) .
  • Monitor reaction progress via FTIR (disappearance of -OH stretch at 3350 cm⁻¹) .

Q. What are the challenges in quantifying trace impurities in commercial 3-methyl-1-pentanol batches, and how can they be addressed?

  • Analytical Methodology :

  • Impurities like 2-methyl-1-pentanol (CAS 105-30-6) are quantified via GC-MS with a polar capillary column (e.g., DB-WAX).
  • Calibrate using certified reference standards (e.g., NIST SRM 1492) to achieve LOD ≤0.1% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pentanol-1 and 3-methylbutanol-1
Reactant of Route 2
Pentanol-1 and 3-methylbutanol-1

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